

The Discovery and Synthesis of (S)-JQ-35: A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-JQ-35

Cat. No.: B608253

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-JQ-35, also known as TEN-010, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of **(S)-JQ-35**. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology, epigenetics, and medicinal chemistry. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the core signaling pathways and experimental workflows.

Introduction to (S)-JQ-35 and the BET Family

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[1][3] They contain two highly conserved N-terminal bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails, a key post-translational modification associated with transcriptionally active chromatin. By tethering transcriptional regulatory complexes to chromatin, BET proteins are pivotal in controlling the expression of genes involved in cell proliferation, differentiation, and inflammation.

(S)-JQ-35 emerged from the optimization of the well-characterized BET inhibitor, (+)-JQ1, with the goal of improving its chemical and biological properties for clinical development.[1] Like its

predecessor, **(S)-JQ-35** is a thienotriazolodiazepine that acts as a competitive inhibitor at the acetyl-lysine binding pocket of BET bromodomains.[\[1\]](#) Its development represents a significant step forward in the therapeutic targeting of epigenetic regulatory mechanisms. **(S)-JQ-35** has been investigated in Phase 1 clinical trials for the treatment of solid tumors and acute myeloid leukemia.

Quantitative Biological Data

While specific IC50 or Kd values for **(S)-JQ-35** against individual BET bromodomains are not readily available in the public domain, the parent compound, **(+)-JQ1**, has been extensively characterized. The data for **(+)-JQ1** provides a strong indication of the potency and selectivity profile expected for **(S)-JQ-35**.

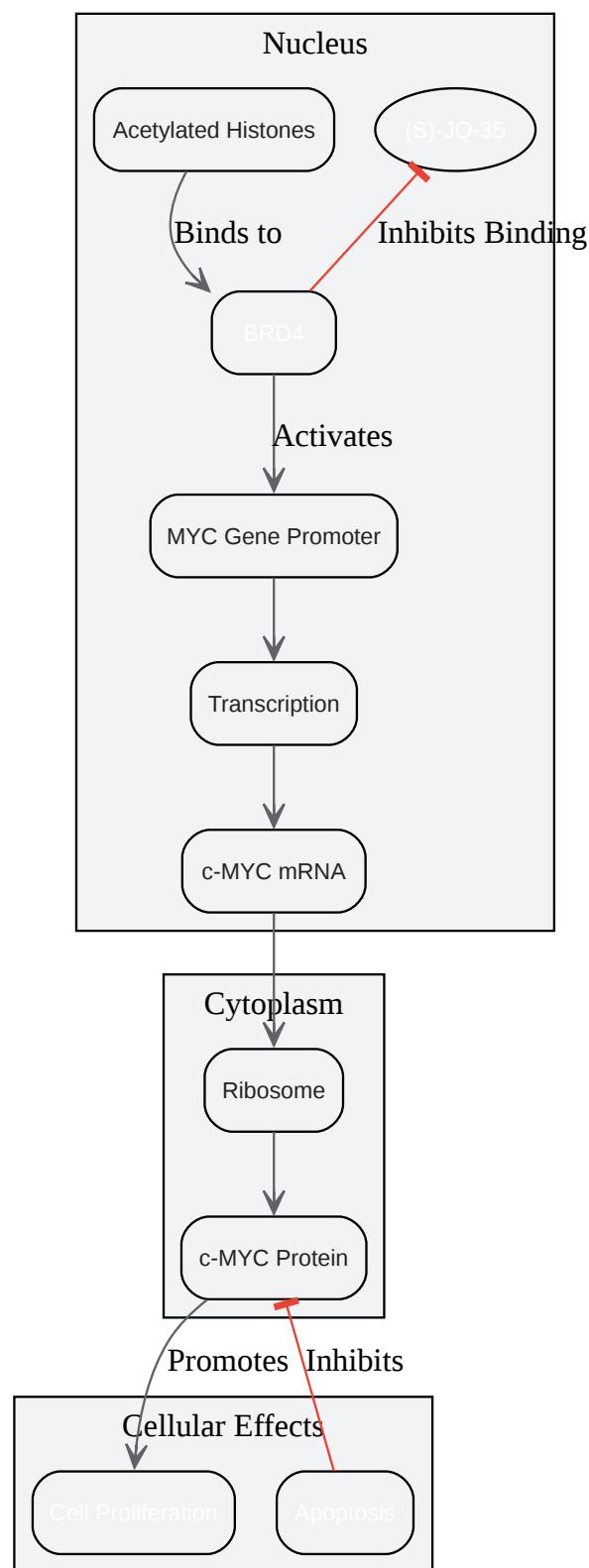
Compound	Target	Assay Type	Kd (nM)	IC50 (nM)	Reference
(+)-JQ1	BRD2 (BD1)	ITC	~150	-	[4]
BRD3 (BD1)	ITC	~100	-	[4]	
BRD3 (BD2)	ITC	~100	-	[4]	
BRD4 (BD1)	ITC	~50	77	[4]	
BRD4 (BD2)	ITC	~90	33	[4]	
BRDT (BD1)	ITC	~150	-	[4]	

ITC: Isothermal Titration Calorimetry IC50 values were determined using a competitive displacement assay (AlphaScreen).

Synthesis of **(S)-JQ-35**

A detailed, step-by-step synthesis protocol for **(S)-JQ-35** is proprietary and not publicly available. However, the synthesis of thienotriazolodiazepine BET inhibitors is described in the patent literature, specifically in patent WO2016069578, which claims **(S)-JQ-35** (TEN-010). The general synthetic approach for this class of compounds involves a multi-step sequence to construct the core thienotriazolodiazepine scaffold, followed by the introduction of the side chain.

General Synthetic Strategy for Thienotriazolodiazepines:


A plausible synthetic route, based on related literature, would likely involve the following key transformations:

- Construction of the Thienodiazepine Core: This is typically achieved through the condensation of a substituted aminothiophene derivative with a suitable building block to form the seven-membered diazepine ring.
- Formation of the Triazole Ring: The triazole ring is often annulated onto the diazepine core in a subsequent step, for example, through the reaction of a hydrazine intermediate with an appropriate orthoester.
- Introduction of the Side Chain: The final step would involve the stereoselective introduction of the side chain at the chiral center. This could be accomplished through various methods, such as the alkylation of an enolate or a similar nucleophilic intermediate with a chiral electrophile.

Mechanism of Action and Signaling Pathway

(S)-JQ-35 exerts its biological effects by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This prevents the interaction of BET proteins with acetylated histones and other acetylated transcription factors. The primary downstream consequence of this inhibition is the suppression of key oncogenic transcriptional programs.

One of the most well-documented targets of BET inhibition is the c-MYC oncogene. BRD4, in particular, is known to associate with the promoter and enhancer regions of the MYC gene, driving its transcription. By displacing BRD4 from these regulatory elements, **(S)-JQ-35** effectively downregulates c-MYC expression, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[\[3\]](#)

[Click to download full resolution via product page](#)**Figure 1.** Signaling pathway of (S)-JQ-35 action.

Experimental Protocols

The discovery and characterization of BET inhibitors like **(S)-JQ-35** involve a range of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Bromodomain Binding Assay (AlphaScreen)

Objective: To determine the in vitro potency of **(S)-JQ-35** in displacing a histone peptide from a BET bromodomain.

Methodology:

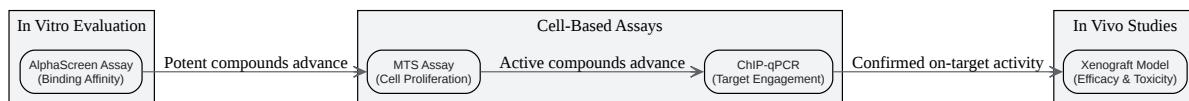
- **Reagents:** Recombinant His-tagged BET bromodomain (e.g., BRD4-BD1), biotinylated H4 acetylated peptide, Streptavidin-coated Donor beads, and Nickel Chelate Acceptor beads.
- **Procedure:**
 - A solution of the His-tagged bromodomain and the biotinylated histone peptide is prepared in an appropriate assay buffer.
 - Serial dilutions of **(S)-JQ-35** are added to the wells of a 384-well plate.
 - The bromodomain-peptide mixture is then added to the wells containing the inhibitor.
 - The plate is incubated at room temperature to allow for binding to reach equilibrium.
 - A suspension of Donor and Acceptor beads is added to each well.
 - The plate is incubated in the dark.
 - The AlphaScreen signal is read on a compatible plate reader.
- **Data Analysis:** The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (MTS Assay)

Objective: To assess the anti-proliferative effects of **(S)-JQ-35** on cancer cell lines.

Methodology:

- Cell Culture: Cancer cells (e.g., a c-MYC dependent cell line) are seeded in 96-well plates and allowed to adhere overnight.
- Treatment: The cells are treated with a serial dilution of **(S)-JQ-35** or vehicle control.
- Incubation: The plates are incubated for 72 hours.
- MTS Reagent Addition: The MTS reagent is added to each well.
- Incubation: The plates are incubated for 1-4 hours until a color change is observed.
- Measurement: The absorbance is measured at 490 nm using a plate reader.
- Data Analysis: The GI50 (concentration for 50% growth inhibition) is determined by plotting the percentage of cell viability against the log of the inhibitor concentration.


Chromatin Immunoprecipitation (ChIP)

Objective: To confirm the displacement of BRD4 from the MYC promoter by **(S)-JQ-35** in a cellular context.

Methodology:

- Cell Treatment and Cross-linking: Cells are treated with **(S)-JQ-35** or vehicle. Formaldehyde is added to cross-link proteins to DNA.
- Cell Lysis and Chromatin Shearing: The cells are lysed, and the chromatin is sheared into small fragments using sonication.
- Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for BRD4 or a control IgG overnight. Protein A/G beads are used to pull down the antibody-protein-DNA complexes.
- Washing and Elution: The beads are washed to remove non-specific binding, and the complexes are eluted.

- Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
- Quantitative PCR (qPCR): The amount of MYC promoter DNA is quantified by qPCR using specific primers.
- Data Analysis: The enrichment of the MYC promoter in the BRD4 immunoprecipitation is calculated relative to the input and IgG controls.

[Click to download full resolution via product page](#)

Figure 2. A typical preclinical experimental workflow for a BET inhibitor.

Conclusion

(S)-JQ-35 (TEN-010) is a promising BET inhibitor that has advanced to clinical investigation. Its mechanism of action, centered on the disruption of BET protein-mediated gene transcription, offers a compelling strategy for the treatment of various cancers. This technical guide has provided a summary of the available information on the discovery, synthesis, and biological characterization of **(S)-JQ-35**. Further research and the publication of detailed clinical data will be crucial in fully elucidating the therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TEN-010 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Synthesis of (S)-JQ-35: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b608253#discovery-and-synthesis-of-s-jq-35>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com